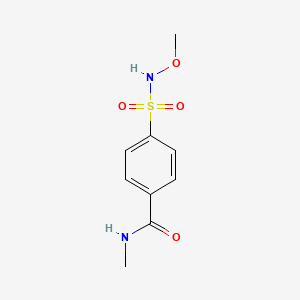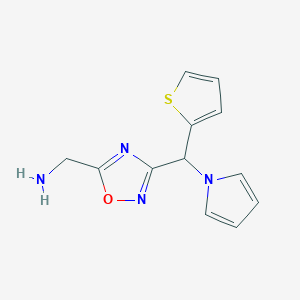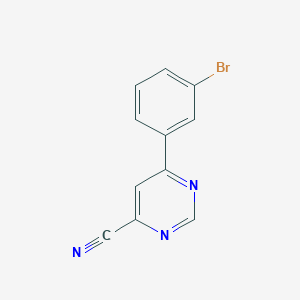
3-chloro-4-(1-methyl-1H-pyrazol-4-yl)-1,2,5-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-(1-methyl-1H-pyrazol-4-yl)-1,2,5-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(1-methyl-1H-pyrazol-4-yl)-1,2,5-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazine derivative with a thiocarbonyl compound, followed by chlorination. The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to verify the structure and purity of the final product .
化学反応の分析
Types of Reactions
3-chloro-4-(1-methyl-1H-pyrazol-4-yl)-1,2,5-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
科学的研究の応用
3-chloro-4-(1-methyl-1H-pyrazol-4-yl)-1,2,5-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer properties.
作用機序
The mechanism of action of 3-chloro-4-(1-methyl-1H-pyrazol-4-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole and thiadiazole derivatives, such as:
- 5-chloro-1,3-dimethyl-1H-pyrazol-4-yl (2-fluorophenyl) methanone
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide .
Uniqueness
What sets 3-chloro-4-(1-methyl-1H-pyrazol-4-yl)-1,2,5-thiadiazole apart is its unique combination of the pyrazole and thiadiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
特性
分子式 |
C6H5ClN4S |
|---|---|
分子量 |
200.65 g/mol |
IUPAC名 |
3-chloro-4-(1-methylpyrazol-4-yl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C6H5ClN4S/c1-11-3-4(2-8-11)5-6(7)10-12-9-5/h2-3H,1H3 |
InChIキー |
NZSIGIVYRPWMGY-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=NSN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14885401.png)



![4-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885420.png)

![3-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14885428.png)

methanol](/img/structure/B14885456.png)
![2-(3-isopropyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid](/img/structure/B14885460.png)
![2-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885461.png)
![3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B14885467.png)
